molecular formula C9H16N4 B13214840 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine

2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine

Cat. No.: B13214840
M. Wt: 180.25 g/mol
InChI Key: LRHHFIDOQCFFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine (CAS 2060028-08-0) is a synthetically valuable chemical building block featuring a hybrid structure that combines an azetidine ring with a pyrazole moiety. This combination is of significant interest in medicinal chemistry for the development of novel heterocyclic compounds and biologically active substances . The azetidine ring is a key pharmacophore in various natural and synthetic products and is known to exhibit a range of biological activities . As a functionalized amine, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including conformationally restricted amino acids and peptides, which are valuable for generating DNA-encoded libraries and exploring new therapeutic agents . Its structure aligns with scaffolds used in cutting-edge research, such as the development of protein arginine methyltransferase 5 (PRMT5) inhibitors, where similar pyrazole-containing heterocycles have demonstrated targeted mechanisms of action . The compound is supplied with a documented purity of 95% and is intended for research applications as a key synthetic intermediate . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(1-methyl-3-pyrazol-1-ylazetidin-3-yl)ethanamine

InChI

InChI=1S/C9H16N4/c1-12-7-9(8-12,3-4-10)13-6-2-5-11-13/h2,5-6H,3-4,7-8,10H2,1H3

InChI Key

LRHHFIDOQCFFOP-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(CCN)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with azetidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

  • Azetidine vs.
  • Pyridine vs. Pyrazole : Pyridine-containing analogs () introduce additional hydrogen-bonding sites, whereas pyrazole-focused structures (e.g., ) prioritize aromatic stacking .

Substituent Effects

  • Fluorine and Lipophilicity : The fluorophenyl group in enhances lipophilicity and metabolic stability, contrasting with the target compound’s polar azetidine .
  • Cyclopropyl vs.

Potential Pharmacological Implications

  • Target Compound : The azetidine-pyrazole combination balances rigidity and hydrogen-bonding capacity, ideal for kinase inhibitors or GPCR-targeted therapies.
  • Pyridine Analogs : May exhibit enhanced CNS penetration due to increased basicity (e.g., ) .
  • Thiophene Derivatives : Sulfur atoms could modulate cytochrome P450 interactions, affecting metabolism .

Biological Activity

2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine, a compound featuring both azetidine and pyrazole moieties, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine is C8H12N4C_8H_{12}N_4. The structure includes a pyrazole ring attached to an azetidine derivative, which is significant for its biological properties.

Synthesis

The synthesis of 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine typically involves:

  • Formation of the Azetidine Ring : This can be achieved through various methods such as cyclization reactions involving suitable precursors.
  • Attachment of the Pyrazole Moiety : The pyrazole component is introduced via nucleophilic substitution or coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound can interact with receptors that play roles in cancer progression and inflammation.

Antimicrobial Activity

Research indicates that derivatives similar to 2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
Compound A2040
Compound B3050
2-[1-Methyl-3-(1H-pyrazol-1-yl)azetidin-3-yl]ethan-1-amineTBDTBD

Anticancer Activity

Studies have suggested that the compound may exhibit anticancer properties by modulating signaling pathways involved in tumor growth. Notably, it could influence pathways like NF-kB and MAPK, which are critical in cancer biology.

Case Studies

Several studies have explored the biological activity of pyrazole-containing compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole showed varying degrees of antimicrobial activity against resistant strains of bacteria, indicating potential therapeutic applications in infectious diseases.
  • Investigation into Anticancer Properties : Research highlighted the ability of pyrazole derivatives to inhibit cancer cell proliferation in vitro, suggesting a pathway for developing new anticancer agents.

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